(6S,12aR)-Tadalafil

Description

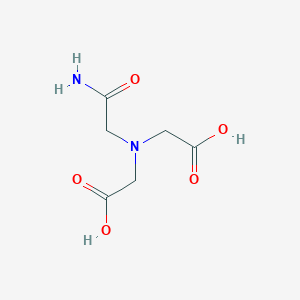

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5/c7-4(9)1-8(2-5(10)11)3-6(12)13/h1-3H2,(H2,7,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTKDVCDBIDYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067191 | |

| Record name | N-(2-Acetamido)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | N-(2-Acetamido)iminodiacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21195 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26239-55-4 | |

| Record name | N-(2-Acetamido)iminodiacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26239-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Acetamido)iminodiacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026239554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Acetamido)Iminodiacetic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02810 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycine, N-(2-amino-2-oxoethyl)-N-(carboxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Acetamido)iminodiacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-carbamoylmethyliminodi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-ACETAMIDO)IMINODIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C4R3O704E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (6S,12aR)-Tadalafil: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S,12aR)-Tadalafil, a stereoisomer of the well-known phosphodiesterase type 5 (PDE5) inhibitor Tadalafil, is a crucial compound for research and development in the pharmaceutical industry. While the marketed drug, Cialis®, is the (6R,12aR)-enantiomer, understanding the properties and synthesis of its stereoisomers is paramount for quality control, impurity profiling, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound.

Chemical Structure and Identification

This compound is a tetracyclic compound with a complex stereochemistry that dictates its biological activity.

-

IUPAC Name: (2S,8R)-2-(1,3-benzodioxol-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),11,13,15-tetraene-4,7-dione[1][2]

-

Molecular Formula: C₂₂H₁₉N₃O₄[1]

-

Canonical SMILES: CN1CC(=O)N2--INVALID-LINK--CC3=C([C@@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36[1]

-

InChI Key: WOXKDUGGOYFFRN-IERDGZPVSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for its formulation, delivery, and pharmacokinetic profiling. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 389.41 g/mol | [1][2] |

| Melting Point | 287-289 °C | [3] |

| pKa | 16.68 ± 0.40 (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO. | [3] |

| LogP | 2.3 (XLogP3) | [1] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 1 | [3] |

Mechanism of Action: PDE5 Inhibition

This compound, like its active enantiomer, is a potent inhibitor of phosphodiesterase type 5 (PDE5).[5] PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in smooth muscle relaxation.

The signaling cascade begins with the release of nitric oxide, often triggered by nerve stimulation. NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation. This vasodilation is the physiological basis for its therapeutic effects.

PDE5 terminates this signaling by hydrolyzing cGMP to the inactive GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and enhanced smooth muscle relaxation.

Experimental Protocols

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the stereoisomers of tadalafil.

Methodology:

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak AD column.

-

Mobile Phase: A mixture of hexane and isopropyl alcohol (1:1, v/v).

-

Flow Rate: Isocratic elution at a constant flow rate.

-

Detection: UV detection at a wavelength of 220 nm.

-

Sample Preparation: Dissolve the tadalafil sample in the mobile phase to a known concentration.

-

Injection: Inject a defined volume of the sample onto the column.

-

Analysis: The different stereoisomers will elute at distinct retention times, allowing for their separation and quantification based on peak area.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To accurately quantify this compound in biological matrices.

Methodology:

-

Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation (Protein Precipitation): a. To a 100 µL plasma sample, add an internal standard solution. b. Add 300 µL of acetonitrile to precipitate proteins. c. Vortex the mixture and centrifuge. d. Transfer the supernatant for analysis.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for tadalafil and the internal standard.

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Experimental Workflow: Synthesis and Purification

The synthesis of tadalafil stereoisomers typically involves a multi-step process. A general workflow for the synthesis and subsequent purification is outlined below.

Conclusion

This technical guide provides essential information on the chemical structure, physicochemical properties, and mechanism of action of this compound. The provided experimental protocols and workflow diagram serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of tadalafil and related compounds. A thorough understanding of all stereoisomers is critical for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

The Discovery and Synthesis of (6S,12aR)-Tadalafil: A Technical Overview

Introduction: Tadalafil, known chemically as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Marketed under trade names like Cialis and Adcirca, it is a cornerstone therapy for erectile dysfunction (ED) and has expanded its clinical applications to include pulmonary arterial hypertension (PAH) and benign prostatic hyperplasia (BPH).[3][4][5] This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathway of the active (6S,12aR) enantiomer of tadalafil.

Discovery and Development

The journey of tadalafil began through a collaboration between the biotechnology company ICOS Corporation and Glaxo Wellcome (now GlaxoSmithKline) in the early 1990s.[4] ICOS was investigating a compound library of PDE5 inhibitors, including a molecule designated IC351.[4] The therapeutic potential of PDE5 inhibitors for ED was concurrently being realized by Pfizer with their discovery of sildenafil.[4] Recognizing the potential of IC351 for treating ED, ICOS partnered with Eli Lilly and Company in 1998 to form a joint venture, Lilly ICOS, LLC, to further develop and commercialize the drug.[4]

This collaboration led to extensive clinical trials that highlighted tadalafil's unique, long-lasting efficacy of up to 36 hours, a characteristic that distinguished it from its competitors and led to the moniker "the weekend pill".[2][4] Tadalafil received its first approval for medical use in the United States in 2003 for the treatment of erectile dysfunction.[4] Subsequently, its therapeutic applications were expanded to include pulmonary arterial hypertension in 2009 and benign prostatic hyperplasia in 2011.[4]

Mechanism of Action: PDE5 Inhibition

Tadalafil's therapeutic effects are rooted in its selective inhibition of the PDE5 enzyme.[5][6] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus cavernosum of the penis and the smooth muscle of the pulmonary vasculature.[5][6]

The physiological process of penile erection is initiated by the release of nitric oxide (NO) from nerve terminals and endothelial cells during sexual stimulation.[4][6] NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cGMP.[6] Elevated cGMP levels lead to the relaxation of smooth muscle in the penile arteries and the corpus cavernosum, resulting in increased blood flow and an erection.[4][7]

By inhibiting PDE5, tadalafil prevents the breakdown of cGMP, thereby enhancing and prolonging its vasodilatory effects in the presence of sexual stimulation.[4][5][6] This mechanism also underlies its effectiveness in PAH, where it induces vasodilation in the pulmonary arteries, reducing pressure.[5][6]

Synthesis Pathway of (6S,12aR)-Tadalafil

The most common and stereoselective synthesis of tadalafil is centered around the Pictet-Spengler reaction. This multi-step process utilizes D-tryptophan methyl ester and piperonal as key starting materials to construct the core β-carboline structure with the desired cis-stereochemistry.[1][8]

The synthesis can be broadly divided into three main stages:

-

Pictet-Spengler Reaction: Condensation of D-tryptophan methyl ester with piperonal to form the key cis-tetrahydro-β-carboline intermediate.

-

Acylation: Chloroacetylation of the secondary amine in the β-carboline ring.

-

Cyclization: Reaction with methylamine to form the final piperazinedione ring structure of tadalafil.

Experimental Protocols

The following protocols are representative examples derived from the patent literature and provide a basis for the laboratory synthesis of tadalafil.

Step 1: Synthesis of cis-1-benzo[4][9]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester

This step involves the critical Pictet-Spengler reaction to establish the required stereochemistry.

-

Reagents: D-tryptophan methyl ester hydrochloride (100 g), piperonal (65 g), sulfolane (500 mL), dichloromethane (1000 mL).[1]

-

Procedure:

-

Suspend D-tryptophan methyl ester hydrochloride and piperonal in sulfolane in a reaction vessel at 25-30°C.[1]

-

Heat the reaction mixture to 80-85°C and stir for approximately 14 hours.[1]

-

Cool the mixture to 25-30°C.[1]

-

Add dichloromethane (500 mL) and stir the resulting mixture for 1 hour.[1]

-

Filter the solid product, wash with an additional portion of dichloromethane (500 mL), and dry under vacuum at 40-45°C to yield the desired cis-intermediate hydrochloride salt.[1] Using sulfolane as the solvent is advantageous as the desired cis-isomer precipitates out of the solution while the undesired trans-isomer remains dissolved.[1]

-

Step 2: Synthesis of cis-1-benzo[4][9]dioxol-5-yl-2-(2-chloro-acetyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester

-

Reagents: cis-intermediate from Step 1, chloroacetyl chloride, a suitable solvent like chloroform or THF.[9]

-

Procedure:

-

Dissolve the cis-intermediate from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled solution while stirring.

-

Allow the reaction to proceed at low temperature and then warm to room temperature until completion, monitored by TLC or HPLC.

-

Upon completion, the reaction is typically worked up by washing with an aqueous solution to remove unreacted reagents and byproducts.

-

The organic layer is dried and the solvent is evaporated to yield the chloroacetylated intermediate.

-

Step 3: Synthesis of (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione (Tadalafil)

This final step involves a nucleophilic substitution followed by an intramolecular cyclization.

-

Reagents: Chloroacetylated intermediate from Step 2 (30 g), methanol (450 mL), 40% aqueous methylamine (27 mL).[1]

-

Procedure:

-

Add the chloroacetylated intermediate to methanol in a reaction vessel.[1]

-

Heat the mixture to 35-40°C and add the aqueous methylamine solution.[1]

-

Stir the reaction mixture at an elevated temperature of 50-55°C for approximately 5 hours.[1]

-

Cool the mixture to 10-15°C and continue stirring for 30 minutes to facilitate precipitation.[1]

-

Filter the resulting solid product and dry to afford the final (6R,12aR)-Tadalafil.[1]

-

Quantitative Data

The efficiency of the synthesis is critical for industrial production. The following tables summarize key quantitative data related to the synthesis and properties of tadalafil.

Table 1: Synthesis Yields and Purity

| Step | Reaction | Solvent | Yield | Purity (by HPLC) | Reference |

| 3 | Cyclization of TDCl with Methylamine | n-Butanol | 75% | 100% | [10] |

| 3 | Cyclization of TDCl with Methylamine | Acetonitrile | 72% | 99.63% | [10][11] |

| 3 | Cyclization of TDCl with Methylamine | Toluene | 85.3% | 100% | [11] |

| 3 | Cyclization of TDCl with Methylamine | Dioxane | 90% | 99.93% | [10] |

| TDCl refers to the chloroacetylated intermediate. |

Table 2: Physicochemical and Pharmacokinetic Properties of Tadalafil

| Property | Value | Reference |

| IUPAC Name | (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | [4] |

| Molecular Formula | C₂₂H₁₉N₃O₄ | [4] |

| Molar Mass | 389.411 g·mol⁻¹ | [4] |

| Melting Point | 287-289 °C | [12] |

| PDE5 Inhibition (IC₅₀) | 5 nM | [3][13] |

| Peak Plasma Conc. (Tₘₐₓ) | ~2 hours | [5][8] |

| Elimination Half-life | 17.5 hours (healthy adults) | [4][5][7] |

| Protein Binding | 94% | [4][7] |

| Metabolism | Hepatic (predominantly via CYP3A4) | [4][5][7] |

| Excretion | ~61% Feces, ~36% Urine | [4] |

Conclusion

The development of tadalafil represents a significant advancement in the treatment of erectile dysfunction and other conditions responsive to PDE5 inhibition. Its discovery was the result of targeted research into PDE5 inhibitors, and its unique pharmacokinetic profile has established it as a key therapeutic option. The synthesis of this compound is a well-refined process, with the stereoselective Pictet-Spengler reaction being the cornerstone for producing the biologically active cis-enantiomer. The methodologies outlined provide a robust framework for the efficient and high-purity production of this important pharmaceutical agent.

References

- 1. US8871932B2 - Process for the preparation of tadalafil - Google Patents [patents.google.com]

- 2. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]

- 3. Tadalafil: 15 years' journey in male erectile dysfunction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tadalafil - Wikipedia [en.wikipedia.org]

- 5. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Tadalafil | 171596-29-5 [chemicalbook.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. WO2006091975A1 - Process of synthesizing tadalafil - Google Patents [patents.google.com]

- 11. Process of synthesizing tadalafil - Eureka | Patsnap [eureka.patsnap.com]

- 12. Tadalafil, (6S,12aR)-|lookchem [lookchem.com]

- 13. researchgate.net [researchgate.net]

Mechanism of action of (6S,12aR)-Tadalafil as a PDE5 inhibitor

An In-depth Technical Guide on the Mechanism of Action of (6S,12aR)-Tadalafil as a PDE5 Inhibitor

Introduction

Tadalafil, with the specific stereoisomeric designation (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] It is clinically indicated for the management of erectile dysfunction (ED), benign prostatic hyperplasia (BPH), and pulmonary arterial hypertension (PAH).[1][3] The therapeutic efficacy of Tadalafil is rooted in its ability to modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, a critical regulator of smooth muscle tone and blood flow.[4][5] By competitively inhibiting the PDE5 enzyme, Tadalafil prevents the degradation of cGMP, leading to enhanced and prolonged smooth muscle relaxation and vasodilation in response to upstream physiological signals.[3][6]

The Nitric Oxide/cGMP Signaling Pathway in Smooth Muscle

The relaxation of smooth muscle, a fundamental process in vascular and penile physiology, is predominantly governed by the NO/cGMP signaling cascade.[7][8] This pathway serves as the primary target for Tadalafil's therapeutic action.

2.1 Pathway Activation and Signal Transduction Upon neural stimulation, such as that occurring during sexual arousal, non-adrenergic, non-cholinergic (NANC) neurons and endothelial cells release nitric oxide (NO).[4][9] NO, a diffusible gas, penetrates adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC). This binding event allosterically activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[5][10]

2.2 Downstream Effects of cGMP Elevated intracellular cGMP levels initiate a cascade of events leading to smooth muscle relaxation:

-

Activation of cGMP-dependent Protein Kinase (PKG): cGMP primarily exerts its effects by activating PKG.[11]

-

Phosphorylation of Target Proteins: Activated PKG phosphorylates several downstream protein targets. These phosphorylation events collectively contribute to a decrease in cytosolic free calcium (Ca²⁺) concentrations and a reduction in the sensitivity of the contractile apparatus to Ca²⁺.[8][11]

-

Physiological Outcome: The net result is the relaxation of smooth muscle cells, particularly within the corpus cavernosum of the penis and the pulmonary vasculature.[4][7] This relaxation allows for increased blood flow, leading to penile erection or a reduction in pulmonary arterial pressure.[9]

2.3 Signal Termination by PDE5 The NO/cGMP signal is terminated by the action of phosphodiesterases (PDEs), a superfamily of enzymes that hydrolyze cyclic nucleotides.[8] In penile and vascular smooth muscle, PDE5 is the predominant isoenzyme responsible for the specific hydrolysis of cGMP into the inactive metabolite 5'-GMP.[9][12] This enzymatic degradation returns the smooth muscle cell to its basal contractile state.

Tadalafil's Mechanism of Competitive Inhibition

This compound functions as a reversible and competitive inhibitor of the PDE5 enzyme. Its molecular structure mimics that of cGMP, allowing it to bind with high affinity to the catalytic site of PDE5.[6]

By occupying this active site, Tadalafil physically obstructs the binding of the natural substrate, cGMP.[10][13] This inhibition is not constant but is contingent upon the activation of the NO/sGC pathway; Tadalafil does not induce cGMP production but rather prevents its breakdown when it is produced.[6] The consequence of this enzymatic blockade is a localized accumulation of cGMP in tissues where PDE5 is expressed. The elevated and sustained cGMP levels amplify the downstream signaling through PKG, thereby enhancing the magnitude and duration of smooth muscle relaxation and vasodilation.[3][4]

References

- 1. chemignition.com [chemignition.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. benchchem.com [benchchem.com]

- 6. Sildenafil - Wikipedia [en.wikipedia.org]

- 7. Molecular mechanism of cGMP-mediated smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereoisomers of (6S,12aR)-Tadalafil and Their Biological Activity

This technical guide provides a comprehensive overview of the stereoisomers of Tadalafil, with a specific focus on their synthesis, biological activity, and the experimental protocols used for their evaluation. Tadalafil, commercially known as Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The therapeutic efficacy of Tadalafil is intrinsically linked to its specific stereochemistry.

Tadalafil possesses two chiral centers at the 6 and 12a positions, giving rise to four possible stereoisomers: two cis isomers, (6R,12aR) and (6S,12aS), and two trans isomers, (6R,12aS) and (6S,12aR).[4] The marketed drug, Tadalafil, is the (6R,12aR)-diastereomer.[3][5][6][7] The spatial arrangement of the substituents at these chiral centers significantly influences the molecule's interaction with the active site of PDE5 and, consequently, its inhibitory activity.

Biological Activity and Stereochemistry

The biological activity of Tadalafil is highly dependent on its stereochemistry. The (6R,12aR) isomer is the most potent inhibitor of PDE5.[5] The other stereoisomers exhibit significantly lower or negligible activity. One study on tadalafil analogues with a piperazinedione structure reported the order of PDE5 inhibitory activity as 6R,12aS > 6R,12aR > 6S,12aS > 6S,12aR.[8] However, it is generally accepted that the cis-(6R,12aR) configuration is crucial for high-affinity binding to the PDE5 active site.[5] The (6S,12aS) diastereomer has been shown to lose key interactions with amino acid residues in the PDE5 binding pocket, such as Gln817, Val782, Ile665, and Met816.[5] The trans-isomers, including this compound, generally show a significant reduction in potency, with some studies indicating a 100-fold decrease in binding for (6R,12aS) analogues compared to their active counterparts.[9]

Mechanism of Action

Tadalafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] In the presence of nitric oxide (NO), which is released in response to sexual stimulation, guanylate cyclase is activated, leading to increased levels of cGMP. Elevated cGMP levels cause smooth muscle relaxation in the corpus cavernosum, resulting in increased blood flow and penile erection.[1] By inhibiting cGMP degradation, Tadalafil prolongs the action of cGMP and enhances erectile function.[1]

Quantitative Data on PDE Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of Tadalafil stereoisomers against various phosphodiesterase enzymes. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Stereoisomer | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) |

| (6R,12aR)-Tadalafil | 1.8 - 5.77[5][9][10][11] | 5100[10] | Known to inhibit[12] |

| This compound | Data not available | Data not available | Data not available |

| (6R,12aS)-Tadalafil | Significantly reduced activity[4][9][13] | Data not available | Data not available |

| (6S,12aS)-Tadalafil | Inactive[11] | Data not available | Data not available |

Experimental Protocols

The synthesis and evaluation of Tadalafil stereoisomers involve a series of well-defined chemical and biological procedures.

Synthesis of Tadalafil Stereoisomers

The synthesis of Tadalafil and its stereoisomers typically commences with either L- or D-tryptophan, depending on the desired final stereochemistry.[14][15][16] A key step in the synthesis is the Pictet-Spengler reaction, which forms the tetrahydro-β-carboline core of the molecule.[14][15] The stereochemical outcome of this reaction can be controlled to some extent by the reaction conditions. Subsequent steps involve the formation of the piperazinedione ring.

Base- or acid-catalyzed epimerization can be employed to interconvert between different stereoisomers.[9][16] For instance, the C-3 position of a (1S,3S)-1,2,3-trisubstituted-tetrahydro-β-carboline can be epimerized under basic conditions.[16]

Separation and Characterization

The separation of the different stereoisomers is typically achieved using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). The polarity of the isomers can differ, allowing for their separation. For example, cis-isomers of 1,3-disubstituted tetrahydro-β-carbolines are generally less polar than their trans-counterparts.[8][14] The separated isomers are then characterized using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of the specific optical rotation.

In Vitro Inhibition Assays

The inhibitory activity of the Tadalafil stereoisomers against different PDE enzymes is determined using in vitro assays. A common method is the Transcreener® AMP²/GMP² fluorescence polarization assay.[9] This assay quantitatively measures the amount of GMP produced by the PDE-catalyzed hydrolysis of cGMP. The ability of a compound to inhibit this reaction is determined by measuring the displacement of a fluorescent tracer from a GMP-specific antibody, which results in a change in fluorescence polarization.[9] The assay is typically performed with serial dilutions of the test compound to determine the IC50 value.

Conclusion

The stereochemistry of Tadalafil is a critical determinant of its biological activity. The (6R,12aR) stereoisomer is a highly potent and selective inhibitor of PDE5, while the other stereoisomers, including this compound, exhibit significantly reduced or no activity. This underscores the importance of stereoselective synthesis and purification in the development of Tadalafil and related pharmaceutical compounds. The detailed understanding of the structure-activity relationship of Tadalafil's stereoisomers provides valuable insights for the design of new and improved PDE5 inhibitors.

References

- 1. Buy Tadalafil, (6R,12aS)- | 171596-27-3 | >98% [smolecule.com]

- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tadalafil [drugfuture.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Synthesis, molecular modeling and biological evaluation of novel tadalafil analogues as phosphodiesterase 5 and colon tumor cell growth inhibitors, new stereochemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Collection - The Molecular Basis for the Selectivity of Tadalafil toward Phosphodiesterase 5 and 6: A Modeling Study - Journal of Chemical Information and Modeling - Figshare [figshare.com]

- 11. biocompare.com [biocompare.com]

- 12. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The identification of (-)-trans-tadalafil, tadalafil, and sildenafil in counterfeit Cialis and the optical purity of tadalafil stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. caod.oriprobe.com [caod.oriprobe.com]

- 16. researchgate.net [researchgate.net]

(6S,12aR)-Tadalafil: A Technical Overview of Preclinical Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in-vivo pharmacokinetic and metabolism data for the (6S,12aR)-Tadalafil stereoisomer is limited. This guide provides a comprehensive overview of the well-studied (6R,12aR)-Tadalafil, the active pharmaceutical ingredient in Cialis®, to serve as a foundational reference. Detailed experimental protocols are provided to guide the design of studies for the preclinical characterization of this compound.

Introduction

Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is clinically approved for the treatment of erectile dysfunction and pulmonary arterial hypertension. The commercial product, Cialis®, contains the (6R,12aR) stereoisomer. The this compound, also known as Tadalafil EP Impurity C, is a known related substance.[1][2][3][4] Understanding the pharmacokinetic and metabolic profile of this specific stereoisomer is crucial for a comprehensive safety and efficacy assessment. While specific data for the (6S,12aR) isomer is scarce, this document outlines the established knowledge for the active (6R,12aR) isomer and provides detailed methodologies for preclinical evaluation.

Pharmacokinetics of (6R,12aR)-Tadalafil in Preclinical Models

Pharmacokinetic studies in preclinical species are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The following tables summarize key pharmacokinetic parameters for the active (6R,12aR)-Tadalafil in rats and dogs.

Table 1: Pharmacokinetic Parameters of (6R,12aR)-Tadalafil in Rats

| Parameter | Value | Reference |

| Dose (Oral) | 1 mg/kg | [5] |

| Cmax | Varies (influenced by factors like hyperlipidemia) | [5] |

| Tmax | ~1-2 hours | [5] |

| AUC (0-inf) | Varies (significantly increased in hyperlipidemic rats) | [5] |

| Clearance (CL/F) | Varies (decreased in hyperlipidemic rats) | [5] |

| Volume of Distribution (Vd/F) | Varies (decreased in hyperlipidemic rats) | [5] |

| Protein Binding | ~92% | [5] |

Table 2: Pharmacokinetic Parameters of (6R,12aR)-Tadalafil in Dogs

| Parameter | Value | Reference |

| Dose (Oral) | 10 mg/kg | [6] |

| Tmax | ~6 hours | [6] |

| Protein Binding | ~87% | [6] |

Metabolism of (6R,12aR)-Tadalafil

The metabolism of (6R,12aR)-Tadalafil is primarily hepatic and mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform involved.[6][7][8] The main metabolic pathways include:

-

Hydroxylation: Formation of a catechol metabolite.

-

Methylation: The catechol metabolite is subsequently methylated.

-

Glucuronidation: The methylated catechol undergoes glucuronidation to form the major circulating metabolite, methylcatechol glucuronide.

These metabolites are considered to be pharmacologically inactive.[8] Excretion occurs predominantly through the feces (approximately 61%) and to a lesser extent in the urine (approximately 36%) as metabolites.[6][9]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a compound like this compound following oral administration to rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., Polyethylene glycol 400:water = 1:1)

-

Sprague-Dawley rats (male, specific weight range, e.g., 250-300g)

-

Oral gavage needles

-

Blood collection tubes (e.g., heparinized)

-

Centrifuge

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing: Administer a single oral dose of this compound (e.g., 1 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via cannulation) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[10][11][12][13]

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Sample Analysis: Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.[14][15]

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.

In Vivo Pharmacokinetic Study Workflow

In Vitro Metabolism Study using Liver Microsomes

This protocol describes a common method to assess the metabolic stability of a compound using liver microsomes from a preclinical species.

Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of this compound in rat liver microsomes.

Materials:

-

This compound

-

Rat liver microsomes

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Incubator/water bath (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Analytical equipment (LC-MS/MS)

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: Add this compound to the pre-warmed mixture to initiate the metabolic reaction. The final substrate concentration is typically around 1 µM.

-

Time Course Incubation: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.

-

Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the remaining amount of this compound in each sample using a validated LC-MS/MS method.

-

Data Analysis: Determine the rate of disappearance of the parent compound to calculate the in vitro half-life and intrinsic clearance.[16][17][18][19][20]

In Vitro Metabolic Stability Workflow

Putative Metabolic Pathway of this compound

Based on the known metabolism of the (6R,12aR) isomer, a putative metabolic pathway for this compound is proposed below. It is anticipated that this isomer would undergo similar biotransformations.

Putative Metabolic Pathway

Conclusion

References

- 1. o2hdiscovery.co [o2hdiscovery.co]

- 2. Tadalafil EP Impurity C | 171596-28-4 [chemicea.com]

- 3. veeprho.com [veeprho.com]

- 4. Tadalafil, (6S,12aR)- | C22H19N3O4 | CID 9865139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of experimental hyperlipidemia on the pharmacokinetics of tadalafil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Tadalafil | C22H19N3O4 | CID 110635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tga.gov.au [tga.gov.au]

- 10. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]

- 11. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]

- 12. cea.unizar.es [cea.unizar.es]

- 13. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 14. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 20. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on (6S,12aR)-Tadalafil: In Vitro and In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, commercially known as Cialis®, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension. The approved drug molecule is the (6R,12aR)-enantiomer. Tadalafil possesses two chiral centers, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). While the pharmacological activity of (6R,12aR)-Tadalafil is well-documented, its stereoisomers, including (6S,12aR)-Tadalafil, are less extensively studied and are often considered as impurities in the synthesis of the active pharmaceutical ingredient.

This technical guide provides a comprehensive overview of the available in vitro and in vivo data for the this compound stereoisomer. It is intended to serve as a resource for researchers and professionals in drug development interested in the stereoisomer's synthesis, biological activity, and potential pharmacological relevance.

Physicochemical Properties

The chemical structure of this compound is presented below.

(6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione

| Property | Value |

| Molecular Formula | C₂₂H₁₉N₃O₄ |

| Molecular Weight | 389.40 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 287-289 °C |

| Solubility | Slightly soluble in Chloroform and DMSO |

Synthesis and Purification

The synthesis of specific tadalafil stereoisomers typically starts from the corresponding chiral tryptophan methyl ester. For this compound, L-tryptophan methyl ester is a logical starting material.

Synthetic Pathway

A plausible synthetic route for this compound can be adapted from established methods for tadalafil synthesis, such as the Pictet-Spengler reaction. A general scheme is outlined below.

Caption: General synthetic pathway for this compound.

Experimental Protocol: Synthesis of Tadalafil Isomers

A method for preparing tadalafil isomers involves the racemization of tadalafil. This process can be adapted to generate a mixture of isomers from which this compound can be isolated.

Materials:

-

Tadalafil

-

Aprotic strong polar solvent (e.g., Dimethylformamide - DMF)

-

Organic base (e.g., 4-Dimethylaminopyridine - DMAP)

-

Acetone

Procedure:

-

Dissolve Tadalafil (0.01 mol) in 40 mL of DMF and stir for 10 minutes.

-

Add DMAP (0.01 mol) to the solution.

-

Heat the reaction mixture to 80°C and maintain for 6 hours.

-

Cool the mixture to room temperature and allow it to crystallize for 1 hour.

-

Filter the resulting solid, wash with acetone, and dry under vacuum to obtain a mixture of tadalafil isomers.

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

The individual stereoisomers of tadalafil can be separated and purified using chiral HPLC.

Chromatographic Conditions:

-

Column: Chiralpak AD

-

Mobile Phase: Hexane-isopropyl alcohol (1:1, v/v)

-

Flow Rate: 0.75 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 30°C

Sample Preparation:

-

Prepare a stock solution of the synthesized tadalafil isomer mixture in the mobile phase.

-

Filter the solution through a 0.45 µm filter before injection.

Quantitation Limits: The limits of quantitation for the four stereoisomers using this method have been reported as follows[1]:

-

(6R, 12aS): 0.60 ng

-

(6R, 12aR): 0.90 ng

-

(6S, 12aS): 1.20 ng

-

(6S, 12aR): 1.80 ng

In Vitro Studies

PDE5 Inhibitory Activity

There is conflicting information regarding the PDE5 inhibitory activity of this compound.

-

High Potency Reported: Some commercial suppliers list this compound as a highly potent PDE5 inhibitor with an IC₅₀ value of 5 nM. This would make it equipotent to the active (6R,12aR)-enantiomer.

-

Low to No Activity Suggested: In contrast, other studies on tadalafil's stereoisomers suggest that only the (6R,12aR) and the (-)-trans-(6R,12aS) isomers exhibit significant PDE5 inhibitory activity. This would imply that this compound has low or no activity against PDE5.

This discrepancy highlights the need for further independent experimental verification of the PDE5 inhibitory potency of purified this compound.

Table 1: Reported PDE5 IC₅₀ Values for Tadalafil Stereoisomers

| Stereoisomer | Reported PDE5 IC₅₀ | Source |

| (6R,12aR)-Tadalafil | 5 nM | [2] |

| This compound | 5 nM | Commercial Supplier Data |

| (-)-trans-(6R,12aS)-Tadalafil | Some inhibitory activity | [3][4] |

Experimental Protocol: In Vitro PDE5 Inhibition Assay

A standard method to determine the PDE5 inhibitory activity of a compound involves a fluorescence polarization-based assay.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescein-labeled cGMP (tracer)

-

GMP-specific antibody

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Test compound (this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the assay buffer, PDE5 enzyme, and the test compound dilution (or DMSO for control).

-

Initiate the reaction by adding cGMP.

-

Incubate the plate to allow the enzyme to hydrolyze cGMP to GMP.

-

Stop the reaction and add the fluorescein-labeled cGMP and the GMP-specific antibody.

-

Incubate to allow for binding.

-

Measure fluorescence polarization. The degree of polarization is inversely proportional to the amount of GMP produced, and thus to the PDE5 activity.

-

Calculate the IC₅₀ value from the dose-response curve.

Caption: Workflow for a PDE5 inhibition fluorescence polarization assay.

In Vivo Studies

There is currently a lack of publicly available in vivo studies specifically investigating the pharmacological effects of this compound. The vast majority of animal and human studies have been conducted on the approved (6R,12aR)-Tadalafil.

To evaluate the potential in vivo activity of this compound, established animal models for erectile dysfunction could be utilized.

Animal Models for Erectile Dysfunction

Rat Model of Cavernous Nerve Injury: This model is widely used to study erectile dysfunction resulting from nerve damage, often associated with prostate surgery.

Experimental Protocol:

-

Anesthetize male rats.

-

Expose the cavernous nerve through a surgical incision.

-

Induce injury to the nerve (e.g., crushing or transection).

-

Administer the test compound (this compound) or vehicle control.

-

After a recovery period, assess erectile function by measuring the intracavernosal pressure (ICP) response to electrical stimulation of the cavernous nerve.

-

Compare the ICP in the treated group to the control group.

Caption: General workflow for an in vivo study of erectile function.

Signaling Pathway

The established mechanism of action for PDE5 inhibitors like tadalafil involves the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. If this compound possesses PDE5 inhibitory activity, it would act on this pathway.

Caption: The NO/cGMP signaling pathway and the site of action for PDE5 inhibitors.

Conclusion and Future Directions

The available data on this compound is limited and presents a conflicting picture of its primary pharmacological activity. While one source suggests high potency as a PDE5 inhibitor, other literature implies it may be inactive. There is a clear need for definitive in vitro studies using purified this compound to resolve this discrepancy.

Should significant PDE5 inhibitory activity be confirmed, subsequent in vivo studies in established animal models would be warranted to explore its potential therapeutic effects and compare its efficacy and safety profile to the approved (6R,12aR)-enantiomer. The synthesis and purification protocols outlined in this guide provide a framework for obtaining the necessary quantities of this stereoisomer for further investigation.

This technical guide serves as a starting point for researchers interested in the lesser-known stereoisomers of tadalafil, highlighting the current knowledge gaps and providing a roadmap for future research in this area.

References

(6S,12aR)-Tadalafil: A Technical Guide for the Investigation of cGMP Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of (6S,12aR)-Tadalafil as a potent and selective research tool for the elucidation of cyclic guanosine monophosphate (cGMP) signaling pathways. Tadalafil, a highly specific inhibitor of phosphodiesterase type 5 (PDE5), offers a powerful means to modulate intracellular cGMP concentrations, thereby enabling detailed investigation of its downstream physiological and pathophysiological effects.

Introduction to this compound and the cGMP Signaling Pathway

This compound is a carboline-based compound that selectively inhibits the cGMP-specific PDE5 enzyme.[1] In numerous cellular systems, the nitric oxide (NO) signaling cascade is a primary activator of cGMP production. NO, produced by nitric oxide synthase (NOS), diffuses into target cells and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. The intracellular concentration of cGMP is tightly regulated by phosphodiesterases, which hydrolyze the cyclic nucleotide to its inactive form, 5'-GMP.

By inhibiting PDE5, tadalafil prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of downstream effectors, most notably cGMP-dependent protein kinase (PKG).[2] This signaling cascade plays a crucial role in a wide array of physiological processes, including smooth muscle relaxation, vasodilation, and neurotransmission. The high selectivity of tadalafil for PDE5 makes it an invaluable tool for isolating and studying the specific roles of this enzyme and the cGMP pathway in various biological contexts.

Data Presentation: Quantitative Profile of this compound

The utility of tadalafil as a research tool is underscored by its high affinity and selectivity for PDE5 over other PDE isoforms. The following tables summarize key quantitative data for tadalafil, facilitating experimental design and interpretation.

Table 1: In Vitro Potency of Tadalafil against Human PDE Isoforms

| PDE Isoform | IC50 (nM) | Selectivity vs. PDE5 |

| PDE1 | >10,000 | >10,000-fold |

| PDE2 | >10,000 | >10,000-fold |

| PDE3 | >10,000 | >10,000-fold |

| PDE4 | >10,000 | >10,000-fold |

| PDE5 | ~1-5 | - |

| PDE6 | ~5,100 | ~700-1020-fold[3][4] |

| PDE7 | >10,000 | >10,000-fold |

| PDE8 | >9,000 | >9,000-fold |

| PDE9 | >9,000 | >9,000-fold |

| PDE10 | >9,000 | >9,000-fold |

| PDE11A1 | ~70 | ~14-fold[3] |

| PDE11A4 | ~200 | ~40-fold[3] |

IC50 values represent the concentration of tadalafil required to inhibit 50% of the enzyme's activity in vitro. Data compiled from multiple sources.[1][3][4][5]

Table 2: Pharmacokinetic Properties of Tadalafil (Human)

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | ~2 hours |

| Plasma Protein Binding | 94% |

| Mean Terminal Half-life (t1/2) | ~17.5 hours |

| Metabolism | Primarily by CYP3A4 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the effective use of tadalafil for studying cGMP signaling.

Measurement of Intracellular cGMP Levels using ELISA

This protocol describes the quantification of cGMP in cultured cells following treatment with tadalafil and a cGMP-elevating agent (e.g., a nitric oxide donor).

Materials:

-

Cell culture plates and appropriate growth medium

-

This compound

-

Nitric oxide donor (e.g., Sodium Nitroprusside, SNP)

-

0.1 M HCl

-

Cell scraper

-

Centrifuge

-

Commercially available cGMP ELISA kit

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere and grow.

-

Pre-treat cells with varying concentrations of tadalafil for a specified duration (e.g., 30 minutes).

-

Stimulate cGMP production by adding a nitric oxide donor (e.g., SNP) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Extraction:

-

Aspirate the cell culture medium.

-

Add 1 ml of 0.1 M HCl for every 35 cm² of surface area.

-

Incubate at room temperature for 20 minutes.

-

Scrape the cells from the surface and create a homogenous suspension by pipetting.

-

Centrifuge the lysate at 1,000 x g for 10 minutes to pellet cellular debris.

-

Collect the supernatant, which contains the cGMP.

-

-

cGMP Quantification:

-

Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:

-

Preparing a standard curve using the provided cGMP standards.

-

Adding samples (cell lysates) and standards to the antibody-coated microplate.

-

Adding a cGMP-HRP conjugate and incubating.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution and stopping the reaction.

-

Measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

-

PDE5 Activity Assay using Fluorescence Polarization

This protocol outlines a method to measure the enzymatic activity of PDE5 and its inhibition by tadalafil using a fluorescence polarization-based assay.

Materials:

-

Recombinant human PDE5 enzyme

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Fluorescein-labeled cGMP substrate (FAM-cGMP)

-

Phosphate-binding agent

-

This compound

-

384-well black microplate

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of tadalafil in the assay buffer.

-

Dilute the recombinant PDE5 enzyme to the desired concentration in the assay buffer.

-

Prepare the FAM-cGMP substrate and phosphate-binding agent according to the manufacturer's instructions.

-

-

Assay Protocol:

-

Add the diluted tadalafil solutions to the wells of the 384-well plate.

-

Add the diluted PDE5 enzyme to the wells containing tadalafil and to positive control wells (no inhibitor).

-

Add assay buffer to negative control wells (no enzyme).

-

Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the product by adding the phosphate-binding agent.

-

Incubate for a further 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader.

-

The hydrolysis of FAM-cGMP by PDE5 results in a product that, in the presence of the binding agent, causes a change in fluorescence polarization.

-

Calculate the percent inhibition of PDE5 activity for each tadalafil concentration relative to the positive and negative controls.

-

Determine the IC50 value of tadalafil by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

In Vitro Assessment of Smooth Muscle Relaxation using an Organ Bath

This protocol describes the use of an isolated organ bath to measure the relaxant effects of tadalafil on pre-contracted smooth muscle tissue strips.

Materials:

-

Isolated organ bath system with force-displacement transducers

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C

-

Smooth muscle tissue (e.g., aortic rings, corpus cavernosum strips)

-

Contractile agonist (e.g., phenylephrine, KCl)

-

This compound

-

Data acquisition system

Procedure:

-

Tissue Preparation and Mounting:

-

Dissect the desired smooth muscle tissue and cut it into strips or rings of appropriate size.

-

Mount the tissue strips in the organ bath chambers filled with aerated PSS at 37°C.

-

Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing with fresh PSS.

-

Assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM).[6]

-

Wash the tissue thoroughly to return to baseline tension.

-

-

Experimental Protocol:

-

Induce a submaximal, stable contraction using a contractile agonist (e.g., phenylephrine).

-

Once a stable plateau of contraction is achieved, add cumulative concentrations of tadalafil to the organ bath.

-

Record the changes in isometric tension after each addition of tadalafil, allowing the tissue to reach a new steady state.

-

-

Data Analysis:

-

Express the relaxation induced by tadalafil as a percentage of the pre-contraction induced by the agonist.

-

Construct a concentration-response curve by plotting the percentage of relaxation against the log of the tadalafil concentration.

-

Calculate the EC50 value (the concentration of tadalafil that produces 50% of the maximal relaxation).

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of tadalafil in cGMP signaling research.

Caption: The Nitric Oxide-cGMP signaling pathway.

References

- 1. urologyresearchandpractice.org [urologyresearchandpractice.org]

- 2. Phosphodiesterase inhibition with tadalafil provides longer and sustained protection of stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The molecular basis for the selectivity of tadalafil toward phosphodiesterase 5 and 6: a modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 5A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Tadalafil and its Analogues: A Technical Guide to Discovery, Mechanism, and Development

Executive Summary: This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. It details the historical context of its development, its intricate molecular mechanism, pharmacokinetic profile, and selectivity. Furthermore, this guide explores the synthesis and structure-activity relationships of tadalafil analogues. Key experimental methodologies are described in detail, and quantitative data from preclinical and clinical studies are presented in structured tables for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and Development

The journey of tadalafil began with the biotechnology company ICOS Corporation, which started investigating a phosphodiesterase type 5 (PDE5) inhibitor, compound IC351, in 1993.[1] Following the discovery that sildenafil, another PDE5 inhibitor, caused penile erections as a side effect in angina pectoris trials in 1994, the potential of IC351 for treating erectile dysfunction (ED) was recognized.[1][2] ICOS patented IC351 in 1994 and initiated Phase I clinical trials in 1995.[1]

In 1998, ICOS formed a joint venture with Eli Lilly and Company, creating Lilly ICOS, LLC, to further develop and commercialize the compound, now known by the generic name tadalafil.[2] Clinical trials demonstrated that tadalafil was effective for up to 36 hours, a significantly longer duration of action than sildenafil.[1][2] This extended half-life became a key distinguishing feature.[2] Tadalafil was first approved for use in Europe in late 2002 and received FDA approval in the United States on November 21, 2003, for the treatment of ED.[1] Subsequently, its indications were expanded to include pulmonary arterial hypertension (PAH) in 2009 and benign prostatic hyperplasia (BPH).[2][3]

References

(6S,12aR)-Tadalafil solubility and stability in laboratory solvents

An In-Depth Technical Guide to the Solubility and Stability of (6S,12aR)-Tadalafil in Laboratory Solvents

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] Its chemical name is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1] A thorough understanding of its solubility and stability in common laboratory solvents is critical for the development of analytical methods, formulation studies, and quality control procedures. This guide provides a comprehensive overview of these properties, supported by quantitative data, detailed experimental protocols, and a visual representation of a typical analytical workflow.

Solubility of this compound

Tadalafil is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating low solubility and low permeability.[2] It is reported to be practically insoluble in water.[2][3] The solubility of Tadalafil increases with temperature in the solvents investigated.[3][4] Quantitative solubility data has been determined in various pure solvents and solvent systems using the shake-flask method followed by HPLC analysis.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility of Tadalafil in several pure solvents at different temperatures.

| Solvent | Temperature (K) | Mole Fraction Solubility (x 10⁻⁴) | Reference |

| Water | 298.15 | 0.00574 | [3][4] |

| Ethanol | 298.15 | 1.77 | [3][4] |

| Propylene Glycol (PG) | 298.15 | 4.10 | [3][4] |

| Polyethylene Glycol-400 (PEG-400) | 298.15 | 186.0 | [3][4] |

| Transcutol® | 298.15 | 87.6 | [3][4] |

Note: Solubility in water is extremely low, reported as approximately 2 µg/mL.[2] The solubility remains below 1 µg/mL across various pH conditions.[2][5]

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of Tadalafil in a selected solvent at a specific temperature.

Materials:

-

This compound powder

-

Selected laboratory solvent (e.g., Methanol, Ethanol, Water)

-

Glass vials with screw caps

-

Shaking incubator or water bath with orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.2 or 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of Tadalafil powder to a series of glass vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 298.15 K / 25 °C). Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solids settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot from the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of Tadalafil.[2][5] The analysis is often performed at a wavelength of 284 nm or 285 nm.[7][8][9]

Stability of this compound

Stability studies are essential to understand how drug quality varies over time under the influence of environmental factors. Forced degradation studies, as prescribed by the International Council for Harmonisation (ICH) guidelines, are used to identify potential degradation products and establish the intrinsic stability of a drug molecule.

Summary of Stability under Stress Conditions

Tadalafil demonstrates varying stability under different stress conditions. It is notably susceptible to hydrolysis under both acidic and basic conditions and to oxidation.[10][11][12] However, it shows considerable stability against thermal and photolytic stress.[1][12]

| Stress Condition | Reagent/Condition | Observation | Degradation Products | Reference |

| Acid Hydrolysis | 1 N HCl, refluxed at 60-65°C | Significant degradation observed. | A novel degradation product, [(R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][6][13]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione)], was identified.[1][12] | [1][10][12][14] |

| Base Hydrolysis | 1 N NaOH, refluxed at 60-65°C | Susceptible to degradation. | Degradation occurs, but specific products are not consistently detailed across sources. | [1][10][14] |

| Oxidative Stress | 3-30% H₂O₂ | Degradation observed. | Degradation occurs in the presence of hydrogen peroxide.[12][15] | [9][12][15] |

| Thermal Degradation | 120°C for 48 hours | Stable; no significant degradation. | No degradation products were found. | [1][12] |

| Photolytic Degradation | UV light (254 nm & 366 nm) for 48 hours | Stable; no significant degradation. | No degradation products were found. | [1][12][16] |

Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on Tadalafil based on ICH guidelines.

Objective: To investigate the intrinsic stability of Tadalafil under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

Tadalafil bulk drug

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol, Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter, reflux apparatus, hot air oven, UV chamber

-

Stability-indicating HPLC system with a UV or DAD detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of Tadalafil in a suitable solvent like methanol.

-

Acid Degradation:

-

Mix the Tadalafil stock solution with 1 N HCl.[14]

-

Reflux the mixture at a specified temperature (e.g., 65°C) for a set duration (e.g., 15 minutes).[14]

-

Cool the solution, neutralize it with an equivalent amount of 1 N NaOH, and dilute to the final concentration with a diluent (e.g., water:methanol).[14]

-

-

Base Degradation:

-

Oxidative Degradation:

-

Treat the Tadalafil stock solution with a solution of H₂O₂ (e.g., 30% v/v).[9]

-

Keep the solution at room temperature or a slightly elevated temperature for a specified time.

-

Dilute to the final concentration for analysis.

-

-

Thermal Degradation:

-

Expose the solid Tadalafil powder to dry heat in a hot air oven (e.g., 120°C for 48 hours).[1]

-

After exposure, dissolve the sample in a suitable solvent and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose the solid Tadalafil powder to UV light (e.g., 254 nm and 366 nm) in a UV chamber for a specified duration (e.g., 48 hours).[1]

-

Dissolve the sample and dilute for analysis.

-

-

Analysis:

-

Inject all stressed samples, along with an unstressed control sample, into a validated stability-indicating HPLC system.

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent Tadalafil peak. The method must demonstrate specificity by resolving the Tadalafil peak from all degradation product peaks.[16]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of Tadalafil's solubility and stability.

References

- 1. asianpubs.org [asianpubs.org]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Measurement and Correlation of Tadalafil Solubility in Five Pure Solvents at (298.15 to 333.15) K | Faculty of Pharmacy [aun.edu.eg]

- 5. Tadalafil solubility via shake flask using validated HPLC method. [wisdomlib.org]

- 6. Enhanced Dissolution Rate of Tadalafil Nanoparticles Prepared by Sonoprecipitation Technique: Optimization and Physicochemical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. Evaluation of Tadalafil Nanosuspensions and Their PEG Solid Dispersion Matrices for Enhancing Its Dissolution Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjpsronline.com [wjpsronline.com]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. sphinxsai.com [sphinxsai.com]

- 14. tandfonline.com [tandfonline.com]

- 15. tsijournals.com [tsijournals.com]

- 16. scielo.br [scielo.br]

The Diastereospecificity of Tadalafil: A Technical Guide to its Potent and Selective Inhibition of PDE5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of stereochemistry in the pharmacological activity of tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The specific three-dimensional arrangement of its atoms is paramount to its high affinity and inhibitory action on PDE5, a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This document provides a comprehensive overview of the diastereospecificity of tadalafil, including quantitative data on the inhibitory activity of its stereoisomers, detailed experimental protocols for their separation and analysis, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Tadalafil and its Stereochemistry

Tadalafil is a widely prescribed medication for erectile dysfunction and pulmonary arterial hypertension. Its therapeutic efficacy stems from its ability to inhibit PDE5, thereby preventing the degradation of cGMP and promoting smooth muscle relaxation and vasodilation. The molecular structure of tadalafil features two chiral centers, at the 6R and 12aR positions, giving rise to four possible stereoisomers: (6R,12aR), (6S,12aS), (6R,12aS), and (6S,12aR). The spatial orientation of the substituents at these centers dictates the molecule's ability to bind to the active site of the PDE5 enzyme. It is the cis-(6R,12aR) enantiomer that is the active pharmaceutical ingredient. Research has demonstrated a high degree of diastereospecificity for PDE5 inhibition, with the (6R,12aR) isomer exhibiting the most potent activity by a significant margin.

The NO/cGMP/PDE5 Signaling Pathway